

Bisoprolol-d7 certificate of analysis

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Compound of Interest

Compound Name: *Bisoprolol-d7*

Cat. No.: *B585484*

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An In-depth Technical Guide to the Certificate of Analysis for **Bisoprolol-d7**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for **Bisoprolol-d7**, a deuterated internal standard crucial for the accurate quantification of bisoprolol in biological matrices. This document details the key analytical tests performed to ensure the identity, purity, and quality of **Bisoprolol-d7**, offering insights into the methodologies and data interpretation necessary for its effective use in research and development.

Physicochemical Properties

Bisoprolol-d7 is the deuterium-labeled version of Bisoprolol, a selective β_1 -adrenergic receptor antagonist.^{[1][2]} The incorporation of seven deuterium atoms on the isopropyl group creates a stable, heavier isotopologue, making it an ideal internal standard for mass spectrometry-based assays.^{[1][3]} Its physical and chemical characteristics are summarized below.

Property	Specification	Reference
Chemical Name	1-(1,1,1,2,3,3,3-heptadeuteriopropyl)-2-ylamino)-3-[4-(2-propoxyethoxymethyl)phenoxy]propan-2-ol, hemifumarate	[3][4]
Synonyms	(±)-Bisoprolol-d7 Hemifumarate (iso-propyl-d7)	[4][5]
Molecular Formula	C ₁₈ H ₂₄ D ₇ NO ₄ • ½C ₄ H ₄ O ₄	[3]
Molecular Weight	390.5 g/mol	[3]
Appearance	White to off-white crystalline powder	[6]
Solubility	Very soluble in water and methanol	[6]
Storage Conditions	Store at room temperature, protected from light and moisture.	[2][5]

Analytical Specifications and Methods

A Certificate of Analysis for **Bisoprolol-d7** quantifies its quality through a series of rigorous tests. The following table summarizes the typical specifications and the analytical techniques employed.

Test	Specification	Method of Analysis
Identification by ^1H NMR	Corresponds to the structure of Bisoprolol-d7	Nuclear Magnetic Resonance Spectroscopy
Identification by MS	Corresponds to the expected molecular weight	Mass Spectrometry (MS)
Purity by HPLC	$\geq 98.0\%$	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity	≥ 99 atom % D	Mass Spectrometry (MS)
Deuterated Forms	$\geq 99\%$ (d ₁ -d ₇)	Mass Spectrometry (MS)
Melting Point	Approximately 100 °C	Differential Scanning Calorimetry (DSC) / Melting Point Apparatus

Experimental Protocols

Detailed methodologies are critical for the replication and verification of analytical results. Below are representative protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Bisoprolol-d7** by separating it from any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 150 mm x 4.6 mm, 5 μm particle size.[7]
- Mobile Phase: A mixture of aqueous buffer (e.g., ammonium dihydrogen orthophosphate, pH adjusted to 5.6) and acetonitrile in a 75:25 (v/v) ratio.[8]
- Flow Rate: 1.0 mL/min.[8]
- Detection Wavelength: 226 nm.[8]

- Column Temperature: 25 °C (ambient).[7]
- Injection Volume: 10 µL.[8]
- Sample Preparation: A stock solution of **Bisoprolol-d7** is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 50 µg/mL).
- Procedure: After system equilibration, the sample solution is injected. The chromatogram is recorded, and the area of the main peak corresponding to **Bisoprolol-d7** is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of the compound and determines the extent of deuterium incorporation.

- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.[9]
- Ionization Mode: Positive ESI mode.[10]
- Mass Range: Scanned from m/z 50 to 1000.[10]
- Sample Preparation: The sample is prepared as described for HPLC analysis and infused directly or via the LC system into the mass spectrometer.
- Procedure for Identity: The mass spectrum is analyzed for the presence of the protonated molecular ion $[M+H]^+$ corresponding to the molecular weight of **Bisoprolol-d7**.
- Procedure for Isotopic Purity: The relative intensities of the mass signals for the unlabeled (d_0) Bisoprolol and the various deuterated forms (d_1 through d_7) are measured. The isotopic purity is calculated based on the high abundance of the d_7 species relative to the others.[3]

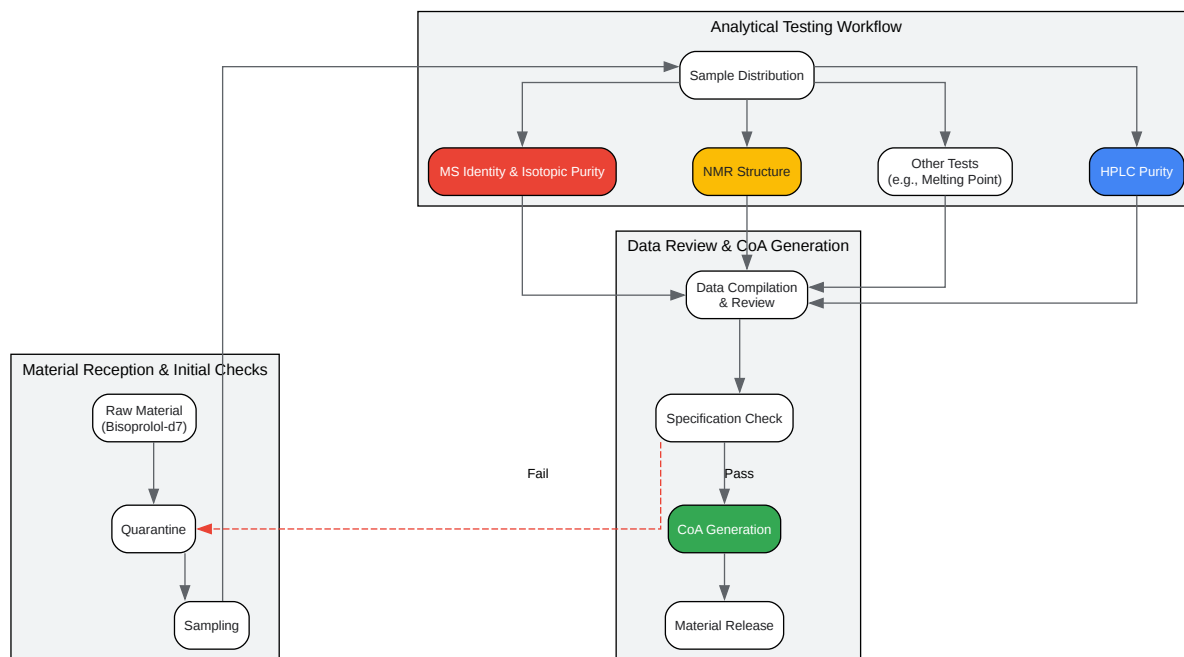
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure and verify the location of deuterium labeling.

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated methanol (CD_3OD).
- Procedure: A small amount of the **Bisoprolol-d7** sample is dissolved in the deuterated solvent. The ^1H NMR spectrum is acquired. For **Bisoprolol-d7**, the signals corresponding to the protons on the isopropyl group should be significantly diminished or absent, confirming successful deuteration at this position. The remaining signals should match the expected chemical shifts and splitting patterns for the rest of the molecule.

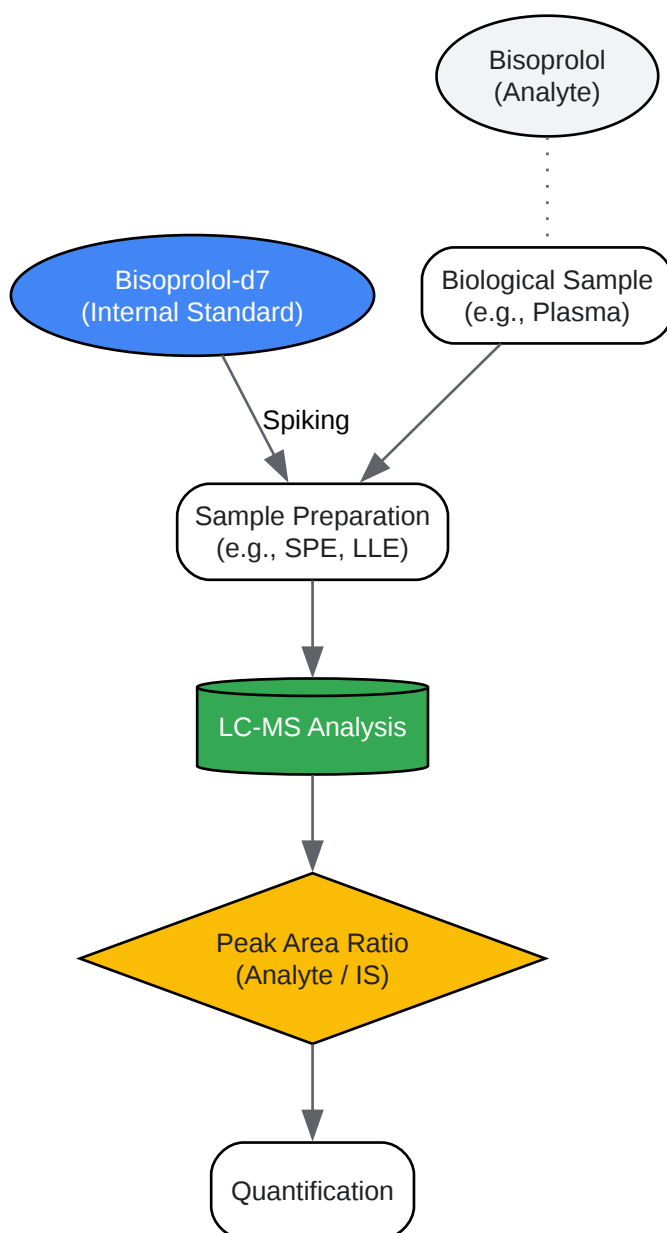
Visualized Workflows and Relationships

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.



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Caption: Quality control workflow for **Bisoprolol-d7** from reception to release.



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Caption: Role of **Bisoprolol-d7** as an internal standard in a bioanalytical workflow.

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